N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide
Description
This compound features a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The benzamide moiety is modified with an ethanesulfonyl group at position 2, distinguishing it from simpler benzamide derivatives. The tetrahydrobenzothiophene scaffold is known for conformational flexibility, which can influence binding interactions in biological or material applications .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-26(23,24)17-7-5-4-6-14(17)18(22)21-19-15(11-20)13-9-8-12(2)10-16(13)25-19/h4-7,12H,3,8-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQXZJISYPNUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Substituent Variations
(a) 2-(Adamantan-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Key Differences : Replaces the ethanesulfonylbenzamide group with an adamantyl-acetamide.
- Wt.: 368.54 g/mol vs. ~385 g/mol for the target compound) .
(b) 3-Butoxy-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Key Differences : Substitutes the ethanesulfonyl group with a butoxybenzamide.
- Impact : The ether linkage (butoxy) may reduce metabolic stability compared to the sulfonyl group, which is more resistant to enzymatic cleavage .
(c) N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
Pharmacophore and Bioactivity
(a) Sulfonamide vs. Sulfonyl Groups
- Compounds like N-(2-chlorophenyl)-4-(methylsulfonyl)benzamide () highlight the role of sulfonyl groups in enhancing hydrogen-bonding capacity and target affinity. The ethanesulfonyl group in the target compound likely improves binding to sulfonylurea receptors or kinase domains compared to non-sulfonylated analogs .
(b) Pesticide Derivatives
- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () shares a benzamide backbone but lacks the tetrahydrobenzothiophene core. The target compound’s bicyclic structure may confer unique conformational stability for agrochemical applications .
Crystallographic and Conformational Analysis
- N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide () adopts a half-chair conformation in the tetrahydrobenzothiophene ring, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. The ethanesulfonyl group in the target compound may introduce additional steric and electronic effects, altering π-π stacking interactions observed in analogs (e.g., centroid separation = 3.90 Å in ) .
Data Tables
Table 1: Comparative Physicochemical Properties
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